molecular formula C14H8N2O4 B8719842 1-Amino-6-nitroanthracene-9,10-dione CAS No. 55373-22-3

1-Amino-6-nitroanthracene-9,10-dione

Cat. No.: B8719842
CAS No.: 55373-22-3
M. Wt: 268.22 g/mol
InChI Key: ZJDUDTHYWUAWMW-UHFFFAOYSA-N
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Description

1-Amino-6-nitroanthracene-9,10-dione is an anthraquinone derivative characterized by an amino (-NH₂) group at position 1 and a nitro (-NO₂) group at position 6 on the anthracene backbone. Anthraquinones are renowned for their diverse applications, including dyes, pharmaceuticals, and materials science. The unique electronic effects of the amino (electron-donating) and nitro (electron-withdrawing) substituents in this compound likely influence its reactivity, solubility, and functional properties, making it distinct from other anthraquinone derivatives .

Properties

CAS No.

55373-22-3

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

1-amino-6-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H8N2O4/c15-11-3-1-2-9-12(11)14(18)8-5-4-7(16(19)20)6-10(8)13(9)17/h1-6H,15H2

InChI Key

ZJDUDTHYWUAWMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key anthraquinone derivatives and their substituent effects:

Compound Name Substituents (Positions) Key Properties/Applications Source
1-Amino-6-nitroanthracene-9,10-dione 1-NH₂, 6-NO₂ Potential dye/photocatalyst candidate
1-Nitroanthracene-9,10-dione 1-NO₂ Intermediate in synthetic chemistry
2,3-Dibutylaminoanthracene-9,10-dione (5b) 2,3-(NHBu)₂ Low yield (17%); synthetic challenges
Citreorosein 1,3,8-OH, 6-CH₂OH 15.8% bioavailability vs. emodin
Emodin 1,3,8-OH, 6-CH₃ Cytotoxicity via EGFR/mTor inhibition
1-Amino-2,4-dibromoanthracene-9,10-dione 1-NH₂, 2,4-Br₂ Safety and handling studies
1-Hydroxy-8-nitroanthracene-9,10-dione 1-OH, 8-NO₂ High structural similarity to target

Substituent Effects on Properties

  • Electron Donor-Acceptor Dynamics: The amino group at position 1 enhances electron density, while the nitro group at position 6 withdraws electrons, creating a polarized structure. This contrasts with 1-Nitroanthracene-9,10-dione (lacking an amino group), which exhibits less complex electronic interactions .
  • Bioactivity: Compared to hydroxylated analogs like emodin and citreorosein, the nitro group in this compound may reduce bioavailability but enhance photostability. Emodin’s methyl and hydroxyl groups contribute to its cytotoxicity, whereas nitro groups could alter metabolic pathways .
  • Synthetic Accessibility: Amino- and nitro-substituted anthraquinones often require controlled conditions. For example, dibutylamino derivatives (e.g., 5b) form in low yields (17%) at lower temperatures, whereas higher temperatures favor disubstitution .

Research Findings and Data

Spectral and Analytical Data

  • 1H-NMR: Methoxy-substituted anthraquinones (e.g., 1-hydroxy-4-methoxyanthracene-9,10-dione) show distinct singlets (δ 3.76–3.94 ppm) for methoxy protons . In contrast, amino and nitro groups would likely cause downfield shifts due to their electronic effects.
  • Chromatography: Diaminoanthraquinones (e.g., 5b, 5d) exhibit higher Rf values (0.67) compared to monoamino derivatives (Rf 0.33), suggesting increased polarity for disubstituted compounds .

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